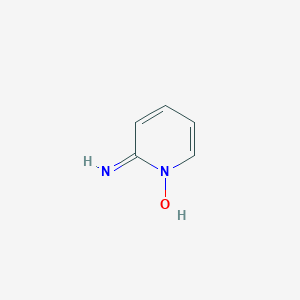

2-Aminopyridine N-oxide

Description

Properties

IUPAC Name |

1-hydroxypyridin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-3-1-2-4-7(5)8/h1-4,6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPMVZCGIJJWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)N(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873292 | |

| Record name | 1-Oxopyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14150-95-9 | |

| Record name | 1-Oxopyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopyridine N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminopyridine N-oxide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Aminopyridine N-oxide (CAS No. 14150-95-9), a versatile heterocyclic building block crucial for research and development in the pharmaceutical and chemical industries. This document moves beyond a simple data sheet to offer practical insights into its synthesis, reactivity, and applications, grounded in established scientific principles.

Core Identification and Physicochemical Properties

This compound is a derivative of pyridine where the ring nitrogen has been oxidized and an amino group is substituted at the C2 position. This unique structure, featuring both a nucleophilic amino group and an electron-rich N-oxide moiety, dictates its chemical behavior and utility.

CAS Number: 14150-95-9[1]

Molecular Formula: C₅H₆N₂O[2]

Molecular Weight: 110.11 g/mol [2]

The key physicochemical properties are summarized in the table below for quick reference. These parameters are critical for designing experimental conditions, such as solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| Appearance | White to light yellow or brown crystalline solid | [3] |

| Melting Point | 162-166 °C | [4] |

| Boiling Point | 212.4 °C at 760 mmHg (Predicted) | - |

| Solubility | Soluble in water and alcohol | [3] |

| pKa | 2.58 (Predicted) | - |

| Topological Polar Surface Area (TPSA) | 47.3 Ų | [1] |

| LogP | 0.48 (Predicted for parent 2-aminopyridine) | [3] |

Synthesis of this compound: A Protocol with Mechanistic Insight

The most common and reliable method for preparing this compound is through the direct oxidation of 2-aminopyridine. The choice of oxidant is critical to achieve high selectivity and yield, as the exocyclic amino group can also be susceptible to oxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, are effective reagents for this transformation.[5] The N-oxide oxygen atom is derived from the peroxy acid, which selectively attacks the electron-rich pyridine nitrogen.

The following diagram illustrates the general workflow for the synthesis.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Oxidation of 2-Aminopyridine

This protocol is adapted from established procedures for the synthesis of the hydrochloride salt, with an added step for conversion to the free base.[6]

Materials:

-

2-Aminopyridine (1.0 eq)

-

Dichloroethane (DCE)

-

40% Peracetic Acid (1.1 - 1.5 eq)

-

Activated Charcoal

-

20% Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-aminopyridine (e.g., 11.8 g) in dichloroethane (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and cool the clear solution to 10-15 °C. This is a critical step to control the exothermicity of the oxidation reaction.

-

Oxidation: Slowly add 40% peracetic acid (e.g., 20 g) dropwise over a 30-minute period. Maintain the internal temperature between 15-20 °C using the ice bath. A runaway reaction can lead to side products and is a safety hazard.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 hours to ensure the reaction goes to completion.

-

Quenching & Decolorizing: Add a small amount of activated charcoal (e.g., 0.5 g) to the solution and heat it to 70 °C for 1 hour to decompose any remaining peroxide and adsorb colored impurities.

-

Filtration: Allow the mixture to cool and then filter it to remove the charcoal.

-

Acidic Extraction (Isolation of Hydrochloride Salt): Transfer the filtrate to a separatory funnel and extract twice with 20% HCl (e.g., 2 x 30 mL). The protonated N-oxide will move to the aqueous layer.

-

Purification of Salt: The combined acidic extracts can be washed with a small amount of dichloroethane and then evaporated to dryness under vacuum to yield the crude this compound hydrochloride salt.[6]

-

Neutralization (Formation of Free Base): Dissolve the crude hydrochloride salt in water and cool in an ice bath. Slowly add saturated sodium bicarbonate solution with stirring until the pH is neutral to slightly basic (pH 7-8) and gas evolution ceases.

-

Final Extraction: Extract the neutralized aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the final product, this compound, as a solid.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay between the N-oxide group and the C2-amino substituent. The N-oxide acts as an internal activating group, making the C2 and C6 positions of the pyridine ring highly susceptible to nucleophilic attack after O-functionalization.[7] This is a cornerstone of its utility in modern organic synthesis.

Caption: Activation and subsequent nucleophilic substitution pathway.

Key Reactions:

-

Reissert-Henze Type Reactions: Activation of the N-oxide oxygen with reagents like tosyl chloride (TsCl), triflic anhydride (Tf₂O), or phosphonium salts (e.g., PyBOP) generates a highly electrophilic intermediate.[8][9] This intermediate readily undergoes regioselective addition of nucleophiles (amines, isocyanides, etc.) at the C2 position.[7][8] This is a powerful method for synthesizing substituted 2-aminopyridines that are otherwise difficult to access.[7]

-

Reactions at the Amino Group: The exocyclic amino group retains its nucleophilic character and can undergo standard reactions such as acylation, alkylation, and condensation, allowing for further derivatization.[4]

Applications in Drug Discovery and Development

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[10][11] Its N-oxide derivative serves as a key intermediate for accessing complex analogues, offering several advantages in drug design.

-

Bioisosteric Replacement: The 2-aminopyridine moiety is often used as a bioisostere for aniline. It can mitigate the toxicity issues associated with anilines, which are prone to metabolic oxidation into reactive nitroso species.[8]

-

Improved Pharmacokinetics: The N-oxide group itself can modulate the physicochemical properties of a molecule. It is highly polar and can form strong hydrogen bonds, which can be used to increase aqueous solubility and fine-tune membrane permeability.

-

Access to Novel Inhibitors: The unique reactivity of the N-oxide allows for the synthesis of diverse libraries of 2-aminopyridine derivatives. This has been successfully applied in the development of potent and selective inhibitors for various therapeutic targets, including neuronal nitric oxide synthase (nNOS), which is implicated in neurological disorders.[12] Drugs containing the 2-aminopyridine core include the anti-inflammatory agent Piroxicam and the anti-HIV drug Delavirdine.[10]

Safety, Handling, and Toxicology

This compound must be handled with appropriate caution in a laboratory setting. It is classified as harmful and an irritant.

GHS Hazard Classification: [1][2]

-

Pictograms:

-

(Corrosion)

-

(Exclamation Mark)

-

-

Signal Word: Danger[2]

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14][15]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its predictable synthesis and unique reactivity profile provide chemists, particularly in the pharmaceutical sector, with a reliable pathway to construct complex molecular architectures. A thorough understanding of its properties, handling requirements, and synthetic potential is essential for leveraging this valuable compound to its fullest extent in research and drug development programs.

References

- PrepChem. Synthesis of 2-Aminopyridine-1-Oxide Hydrochloride.

- Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 139694, this compound.

- Londregan, A. T., et al. (2011). A general and facile one-pot amination procedure for the synthesis of 2-aminopyridines from the corresponding pyridine N-oxides as a mild altermative to SNAr chemistry. Organic Letters, 13(21), 5842-5845.

- Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. ACS Publications.

- Organic Preparations Daily. Direct preparation of 2-Aminopyridines from pyridine N-oxides.

- PubMed. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides.

- ResearchGate. A General and Efficient 2-Amination of Pyridines and Quinolines.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 10439, 2-Aminopyridine.

- SciSpace. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.

- Semantic Scholar. Reactivity of 2-aminopyridine N-oxides.

- Inchem. ICSC 0214 - 2-AMINOPYRIDINE.

- GalChimia. Easy Access to 2-Aminopyridines.

- ACS Publications. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.

- Thieme. Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts.

- Cheméo. Chemical Properties of 2-Aminopyridine (CAS 504-29-0).

- Li, H., et al. (2014). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 57(9), 3700-3710.

- R Discovery. Metal complexes with this compound....

- XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 14150-95-9 Name: this compound.

- ResearchGate. 2-aminopyridine – a classic and trendy pharmacophore.

- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-285.

- ACS Publications. 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors....

- Semantic Scholar. 2-Aminopyridine and Related Ligands to Support Metal-Metal Bonded Compounds.

- PubMed. General and mild preparation of 2-aminopyridines.

- Organic Chemistry Portal. Pyridine N-oxide derivatives.

- Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA.

- ResearchGate. Scheme 4 Oxidative action of MCPBA toward aryl imines.

- Wikipedia. meta-Chloroperoxybenzoic acid.

Sources

- 1. This compound | C5H6N2O | CID 139694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14150-95-9 [chemicalbook.com]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. ICSC 0214 - 2-AMINOPYRIDINE [inchem.org]

- 15. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Synthesis of 2-Aminopyridine N-oxide from Pyridine

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway from pyridine to 2-aminopyridine N-oxide, a crucial scaffold in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and present field-proven protocols. We will detail a robust and reliable three-stage synthetic strategy: (1) the N-oxidation of pyridine to pyridine N-oxide, (2) the regioselective amination of pyridine N-oxide to form 2-aminopyridine, and (3) a protection-oxidation-deprotection sequence to yield the final this compound. Each stage is presented with a detailed mechanistic rationale, a step-by-step experimental protocol, and critical safety considerations to ensure both successful synthesis and operator protection.

Strategic Overview: A Three-Stage Approach to this compound

The direct conversion of pyridine to this compound is synthetically challenging. The classical Chichibabin reaction, which directly aminates pyridine, requires harsh conditions (e.g., sodium amide at high temperatures) that are often incompatible with more complex or sensitive substrates.[1][2] Furthermore, the direct N-oxidation of 2-aminopyridine with common peracids is often inefficient, as the exocyclic amino group can interfere with the reaction.[3]

Therefore, a more controlled and broadly applicable strategy involves a three-stage sequence that leverages the unique reactivity of pyridine N-oxide as a key intermediate. This approach offers superior regioselectivity, functional group tolerance, and overall yield.

The overall synthetic workflow is as follows:

Caption: Concerted mechanism of pyridine N-oxidation by a peroxy acid.

Field-Proven Experimental Protocol: Peracetic Acid Method

This protocol is adapted from a robust procedure published in Organic Syntheses. [4] Caution: Reactions involving peracids are exothermic and potentially explosive. Always run behind a safety shield, add the oxidant slowly with efficient stirring and cooling, and ensure no unreacted peroxide remains before workup. [4]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

|---|---|---|---|

| Pyridine | 1.0 | 79.10 | 110 g (1.39 mol) |

| 40% Peracetic Acid | ~1.08 | ~76.05 | 250 mL (~1.50 mol) |

Procedure:

-

To a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add pyridine (1.39 mol).

-

Begin stirring and add 40% peracetic acid dropwise from the funnel. The rate of addition should be controlled to maintain the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

-

After the addition is complete, continue stirring until the temperature of the exothermic reaction subsides to 40°C.

-

The resulting acetic acid solution containing pyridine N-oxide can be used in the next step or the product can be isolated. For isolation, the acetic acid is removed by distillation under reduced pressure. Crucially, the oil-bath temperature should not exceed 130°C to avoid decomposition. [4]The residue is then distilled at a pressure of 1 mm or lower to yield crystalline pyridine N-oxide.

Safety & Handling

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. [5][6]Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Peracetic Acid: Strong oxidizing agent. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Heating may cause a fire. [7][8][9]Always use behind a safety shield. Store refrigerated and away from combustible materials. [7]

Stage 2: Regioselective Amination of Pyridine N-oxide

With pyridine N-oxide in hand, the next critical transformation is the introduction of an amino group at the C2 position. Modern methods have largely superseded the harsh conditions of the Chichibabin reaction, offering high yields and excellent regioselectivity under milder conditions. [1][10]

Causality and Mechanistic Insight: The Ts₂O-Mediated Approach

A highly effective method developed by Merck process chemists involves the activation of the pyridine N-oxide with p-toluenesulfonic anhydride (Ts₂O) in the presence of tert-butylamine (t-BuNH₂). [11][12]The use of the bulky t-BuNH₂ is critical; it acts as both the nucleophile and the base, effectively preventing side reactions like dimerization or further tosylation of the product. [11] The proposed mechanism proceeds as follows:

-

The N-oxide oxygen attacks Ts₂O, forming a highly electrophilic N-tosyloxypyridinium intermediate.

-

tert-Butylamine attacks the activated C2 position.

-

Rearomatization occurs with the elimination of p-toluenesulfonic acid.

-

The resulting N-tert-butyl-2-aminopyridine is then deprotected in situ with trifluoroacetic acid (TFA) to yield 2-aminopyridine.

Caption: Simplified mechanism for Ts₂O-mediated amination of pyridine N-oxide.

Field-Proven Experimental Protocol: One-Pot Amination

This protocol is a generalized procedure based on the work of Yin et al. [1]

| Reagent | Molar Eq. | MW ( g/mol ) |

|---|---|---|

| Pyridine N-oxide | 1.0 | 95.10 |

| tert-Butylamine (t-BuNH₂) | 4.5 | 73.14 |

| p-Toluenesulfonic anhydride (Ts₂O) | 1.5 | 326.40 |

| Trifluoroacetic acid (TFA) | 5.0 | 114.02 |

| Dichloromethane (CH₂Cl₂) | - | - |

Procedure:

-

Dissolve pyridine N-oxide (1.0 eq) and tert-butylamine (4.5 eq) in dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of p-toluenesulfonic anhydride (1.5 eq) in dichloromethane dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LCMS).

-

Cool the reaction mixture back to 0°C and add trifluoroacetic acid (5.0 eq) slowly.

-

Stir the mixture at room temperature for 12-24 hours to effect deprotection of the tert-butyl group.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-aminopyridine.

Safety & Handling

-

p-Toluenesulfonic anhydride (Ts₂O): Causes severe skin burns and eye damage. [13][14][15]Handle with extreme care in a fume hood, wearing acid-resistant gloves and full face protection. It is moisture-sensitive.

-

tert-Butylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

-

Trifluoroacetic acid (TFA): Causes severe skin burns and eye damage. Harmful if inhaled. Handle in a fume hood with appropriate PPE.

Stage 3: Protected N-Oxidation of 2-Aminopyridine

As previously noted, direct N-oxidation of 2-aminopyridine is problematic. A reliable strategy involves protecting the exocyclic amino group as an amide, performing the N-oxidation, and then deprotecting the amide to reveal the final product. Acetylation is a common and effective choice for this protection step.

Step 3a: Acetylation of 2-Aminopyridine

The amino group of 2-aminopyridine is readily acylated using acetic anhydride, often in the presence of a base like pyridine or as the solvent itself. [16][17][18] Protocol:

-

Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., pyridine or an inert solvent like dichloromethane).

-

Add acetic anhydride (1.1 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until completion.

-

Quench the reaction by adding water or methanol.

-

Extract the product with ethyl acetate, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over sodium sulfate, and concentrate to yield 2-acetamidopyridine, which is often pure enough for the next step.

Step 3b: N-Oxidation of 2-Acetamidopyridine

With the amino group masked, the N-oxidation of the pyridine ring can proceed cleanly. m-CPBA is an excellent reagent for this transformation due to its efficacy and ease of handling as a solid. [19][20]

| Reagent | Molar Eq. | MW ( g/mol ) |

|---|---|---|

| 2-Acetamidopyridine | 1.0 | 136.15 |

| m-CPBA (70-75%) | 1.2 | ~172.57 |

| Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | - | - |

Protocol:

-

Dissolve 2-acetamidopyridine (1.0 eq) in chloroform or dichloromethane.

-

Add m-CPBA (1.2 eq) portion-wise at room temperature. An initial cooling to 0°C may be used to control the exotherm.

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (to destroy excess peroxide), saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield 2-acetamidopyridine N-oxide.

Step 3c: Hydrolysis of 2-Acetamidopyridine N-oxide

The final step is the deprotection of the acetyl group, which can be achieved by acid or base-catalyzed hydrolysis.

Protocol (Acidic Hydrolysis):

-

Suspend 2-acetamidopyridine N-oxide in 6M hydrochloric acid.

-

Heat the mixture to reflux (approx. 100-110°C) for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., 50% NaOH solution) to pH 8-9.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

Safety & Handling

-

Acetic Anhydride: Flammable. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.

-

m-CPBA: Strong oxidizer, may cause fire. Organic peroxide. Causes skin and eye burns. [2][21][22][23]Store refrigerated and handle with care, avoiding contact with metals and flammable materials.

Conclusion

The synthesis of this compound from pyridine is most effectively and reliably achieved through a well-designed, multi-step synthetic sequence. By first preparing pyridine N-oxide, chemists gain access to a versatile intermediate that allows for highly regioselective C2-amination under mild, modern conditions. The subsequent protection of the newly installed amino group enables a clean and efficient final N-oxidation, followed by deprotection to yield the target molecule. This strategic approach provides a robust and scalable pathway for accessing a key building block in pharmaceutical research and development, prioritizing safety, selectivity, and yield.

References

- Water Technology Ltd. (2018, October 16). SAFETY DATA SHEET PERACETIC ACID 15%.

- Xiong, H., et al. (2022). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Synlett, 33(04), 371-375.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.

- Parsons Farm Supplies. (n.d.). SAFETY DATA SHEET Peracetic Acid 5%.

- Xiong, H., et al. (2022). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Thieme.

- Nexchem Ltd. (2019, March 25). SAFETY DATA SHEET - Peracetic Acid 5%.

- FIL. (2024, March 25). Safety Data Sheet - FIL PERACETIC ACID.

- Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of Organic Chemistry, 79(5), 2274–2280.

- Org Prep Daily. (2007, June 22). Direct preparation of 2-Aminopyridines from pyridine N-oxides.

- Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloroperoxybenzoic acid, 70-75%.

- Oxford Lab Chem. (n.d.). (3-Chloroperbenzoic Acid) MSDS CAS.

- Acros Organics. (2012, September 26). M-CPBA Technical Data Sheet.

- Jiang, H., Ji, X., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.

- Bio-protocol. (2016). Acetylation of 2 and 12.

- Glycoscience Protocols. (2021, October 6). O-Acetylation using acetic anhydride in pyridine.

- Google Patents. (n.d.). CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.

- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.

- Wang, G., et al. (2021). Ts2O mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides with CS2 and amines. RSC Advances.

- ResearchGate. (n.d.). Ts2O mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides with CS2 and amines.

- ResearchGate. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides.

- Chemistry Stack Exchange. (2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide.

- ChemTube3D. (n.d.). Pyridine N-Oxide-structure.

- Baran Lab. (2012, June 9). Pyridine N-Oxides.

- Organic Syntheses. (n.d.). pyridine-n-oxide.

- The Royal Society of Chemistry. (2020, December 17). Mono-N-oxidation of Heterocycle-Fused Pyrimidines.

- ResearchGate. (n.d.). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides.

Sources

- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 2. fishersci.com [fishersci.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. leap.epa.ie [leap.epa.ie]

- 9. parsonsfarmsupplies.co.uk [parsonsfarmsupplies.co.uk]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Ts2O mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides with CS2 and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. s3.amazonaws.com [s3.amazonaws.com]

- 16. Acetylation of 2 and 12 [bio-protocol.org]

- 17. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. static.fishersci.eu [static.fishersci.eu]

An In-depth Technical Guide to the Solubility of 2-Aminopyridine N-oxide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Solubility Profile of a Versatile Heterocycle

2-Aminopyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the interplay between the amino group and the N-oxide functionality, make it a valuable building block for the synthesis of novel compounds with diverse applications. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the factors governing the solubility of this compound, a detailed experimental protocol for its determination, and an estimated solubility profile in a range of common organic solvents.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[1][2] The molecular structure of this compound (C₅H₆N₂O, Molar Mass: 110.11 g/mol ) dictates its solubility behavior.[3]

Key Structural Features Influencing Solubility:

-

High Polarity: The N-oxide group introduces a significant dipole moment, making the molecule highly polar.[4] This suggests a higher affinity for polar solvents.

-

Hydrogen Bonding: The presence of the N-oxide oxygen (a strong hydrogen bond acceptor) and the amino group (a hydrogen bond donor and acceptor) allows for the formation of strong hydrogen bonds. Solvents capable of hydrogen bonding are therefore expected to be effective in dissolving this compound.

-

Aromatic System: The pyridine ring provides a degree of aromatic character, which can lead to π-π stacking interactions.

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made.

Estimated Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | High | Strong hydrogen bonding and high polarity of both solute and solvent.[5] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | High polarity and ability to accept hydrogen bonds. |

| Acetonitrile, Acetone | Moderate | Polar nature, but weaker hydrogen bond accepting capability compared to DMSO and DMF. | |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Low to Moderate | Intermediate polarity; dissolution is less favorable. |

| Non-polar | Toluene, Hexane, Diethyl Ether | Very Low/Insoluble | Mismatch in polarity and intermolecular forces.[2] |

Note: This table provides an estimation. Actual quantitative solubility should be determined experimentally.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium solubility of a solid compound in a solvent at a given temperature is the maximum amount of that solid that can dissolve in the solvent. The following is a detailed protocol for determining the solubility of this compound using the isothermal shake-flask method, a widely accepted and reliable technique.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.[8]

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.[1]

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.[9]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Factors Influencing Experimental Accuracy

-

Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately known temperature during equilibration is critical.

-

Purity of Compound and Solvents: Impurities can significantly affect solubility measurements. Use high-purity this compound and analytical grade solvents.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility.

-

Solid Phase: Ensure that the solid phase in equilibrium with the solution is the same as the starting material and has not undergone any phase transitions.

Conclusion

This guide provides a foundational understanding of the solubility of this compound in common organic solvents. While specific quantitative data is sparse, a qualitative assessment based on its physicochemical properties offers valuable guidance for solvent selection. The detailed experimental protocol provided herein equips researchers with a robust methodology to accurately determine the solubility of this important heterocyclic compound, thereby facilitating its application in various scientific endeavors.

References

- Spectroscopic Techniques - Solubility of Things. (n.d.).

- Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Pal, A., & Kiss, A. A. (2019). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 119(14), 8363–8401.

- Wang, J., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Karim, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- Grokipedia. (n.d.). Pyridine-N-oxide.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.).

- Pyridine N-Oxide. (n.d.).

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.

- Chemical Properties of 2-Aminopyridine (CAS 504-29-0). (n.d.).

- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).

- Synthesis of Pyridine N-Oxide-BF2CF3 Complexes and Their Fluorescence Properties. (2025, August 6).

- This compound AldrichCPR. (n.d.).

- This compound. (n.d.).

- 2-Aminopyridine. (n.d.).

- Pyridine-N-oxide. (n.d.).

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024).

- Process for the reduction of pyridine n-oxides. (n.d.).

- 2-Aminopyridine (504-29-0). (2025, September 25).

- Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[10]pyrroles and non-ionic surfactants. (2025, December 15). PMC - NIH.

- 2-Aminopyridine. (n.d.). Retrieved from National Institute of Standards and Technology.

- This compound (CAS 14150-95-9). (n.d.).

- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 3. This compound | C5H6N2O | CID 139694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. grokipedia.com [grokipedia.com]

- 6. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 7. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pubs.aip.org [pubs.aip.org]

A Spectroscopic Guide to 2-Aminopyridine N-oxide: An In-depth Technical Overview for Researchers

Introduction

2-Aminopyridine N-oxide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its unique electronic properties, arising from the interplay between the amino group and the N-oxide functionality, make it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The structural integrity and purity of this compound are primarily established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive characterization of the molecule.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the amine protons. The electron-donating amino group and the electron-withdrawing N-oxide group significantly influence the chemical shifts of the pyridine ring protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | ~5.9 (broad) | Singlet | - |

| H6 | ~8.0 | Doublet | ~6.5 |

| H4 | ~7.2 | Triplet | ~8.0 |

| H5 | ~6.8 | Triplet | ~7.5 |

| H3 | ~6.6 | Doublet | ~8.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The downfield shift of H6 is attributed to the deshielding effect of the adjacent electronegative N-oxide group. The protons of the amino group typically appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom. A study on substituted pyridine N-oxides reported the chemical shift for the C2 carbon in this compound to be 150.69 ppm.[1]

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 150.69 |

| C6 | ~138 |

| C4 | ~125 |

| C3 | ~115 |

| C5 | ~110 |

Note: The chemical shifts for C3, C4, C5, and C6 are estimations based on related structures and require experimental verification for precise values.

The significant downfield shift of C2 is a direct consequence of its attachment to both the amino group and the endocyclic nitrogen of the N-oxide.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate data interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound provides key information about the N-H, N-O, and aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 1650-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| ~1600 | C=C stretch | Aromatic Ring |

| 1335-1250 | C-N stretch | Aromatic Amine |

| 1300-1200 | N-O stretch | N-oxide |

| 910-665 | N-H wag | Primary Amine (-NH₂) |

| ~850-750 | C-H out-of-plane bend | Aromatic Ring |

The presence of two distinct bands in the N-H stretching region is characteristic of a primary amine.[2] The strong N-O stretching vibration is a key indicator of the N-oxide functionality.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press die.

-

-

Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Electron Ionization (EI) Mass Spectrum

In EI-MS, the molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound. The exact mass is 110.0480 u.[3]

-

Molecular Ion (M⁺): m/z = 110

-

Key Fragmentation Pathways:

-

Loss of an oxygen atom ([M-16]⁺): A common fragmentation for N-oxides, resulting in a peak at m/z = 94, corresponding to the 2-aminopyridine radical cation.[4]

-

Loss of a hydroxyl radical ([M-17]⁺): This can occur, particularly in 2-substituted pyridine N-oxides, leading to a peak at m/z = 93.[4]

-

Loss of HCN from the [M-16]⁺ fragment: A characteristic fragmentation of the pyridine ring, leading to a peak at m/z = 67.

-

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for volatile, thermally stable compounds and provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.[5]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a robust and comprehensive understanding of its molecular structure. This guide has detailed the expected spectroscopic data and provided standardized protocols for their acquisition. For researchers in drug discovery and development, this information is fundamental for quality control, reaction monitoring, and the rational design of new chemical entities based on this versatile scaffold.

References

- Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]

- PubChem. (n.d.). This compound.

- Kolehmainen, E., et al. (2012). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 50(8), 584-588.

- University of California, Davis. (n.d.). Sample preparation for FT-IR.

- Holčapek, M., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. TrAC Trends in Analytical Chemistry, 29(3), 237-247.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Kolehmainen, E., et al. (2012). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 50(8), 584-588.

- PubChem. (n.d.). This compound.

- Buchardt, O., et al. (1971). Mass spectral fragmentations of alkylpyridine N‐oxides. Organic Mass Spectrometry, 5(5), 593-603.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. This compound | C5H6N2O | CID 139694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Aminopyridine N-oxide

Abstract

2-Aminopyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its unique electronic structure, arising from the interplay between the electron-donating amino group and the multifaceted N-oxide functionality, imparts a rich and versatile reactivity profile. This guide provides an in-depth analysis of the electrophilic and nucleophilic sites within the this compound scaffold. We will explore the underlying electronic principles governing its reactivity, detail key transformations, and provide validated experimental protocols for researchers in drug discovery and chemical synthesis.

Introduction: The Electronic Dichotomy of this compound

The reactivity of an aromatic heterocycle is fundamentally dictated by the electron density distribution within the ring. In this compound, this distribution is a delicate balance of competing and reinforcing electronic effects from its two key functional groups.

-

The Pyridine N-oxide Moiety: The N-oxide group exhibits a dual electronic nature. It acts as an electron-withdrawing group via induction due to the electronegativity of the oxygen atom and the formal positive charge on the nitrogen. Simultaneously, it functions as a powerful electron-donating group through resonance, pushing electron density into the pyridine ring, particularly at the C2, C4, and C6 positions.[3] This resonance donation activates the ring towards electrophilic attack more so than pyridine itself.[4]

-

The 2-Amino Group: As a potent electron-donating group, the primary amino group at the C2 position further enriches the pyridine ring with electron density, primarily at the C4 and C6 positions, reinforcing the resonance effect of the N-oxide.

The synergy of these groups creates a molecule with distinct, well-defined regions of high and low electron density, making it amenable to reactions with both electrophiles and nucleophiles.

Mapping the Reactive Sites: A Resonance-Based Analysis

The key to understanding the reactivity of this compound lies in its resonance contributors, which reveal the loci of partial negative and positive charges. The delocalization of electrons from both the N-oxide oxygen and the amino nitrogen creates enhanced electron density at specific sites, highlighting them as nucleophilic centers.

Caption: Resonance delocalization in this compound.

This analysis identifies three primary nucleophilic regions and two primary electrophilic regions.

| Site Type | Location | Description | Typical Reactants |

| Nucleophilic | N-Oxide Oxygen | Highly basic and nucleophilic oxygen. | Protic acids, Acylating agents (TFAA, Ts₂O), Lewis acids, POCl₃, Silylating agents. |

| Nucleophilic | Exocyclic Amino Group | Basic and nucleophilic nitrogen. | Electrophiles (e.g., alkyl halides, acyl halides), though often less reactive than the N-oxide oxygen. |

| Nucleophilic | C4 and C6 Positions | Electron-rich ring carbons. | Electrophiles (e.g., nitrating agents, halogenating agents) in Electrophilic Aromatic Substitution (EAS). |

| Electrophilic | C2 and C6 Positions | Electron-deficient ring carbons, especially after N-oxide activation. | Nucleophiles (e.g., amines, isocyanides, organometallics) in Nucleophilic Aromatic Substitution (SₙAr). |

| Electrophilic | C4 Position | Moderately electron-deficient after N-oxide activation. | Strong nucleophiles under specific conditions. |

Reactions at Nucleophilic Sites

The electron-rich centers of this compound readily engage with a variety of electrophiles.

Activation of the N-Oxide Oxygen

The most common initial step in the functionalization of pyridine N-oxides is the reaction at the oxygen atom.[5] This "activation" converts the oxygen into a good leaving group, rendering the pyridine ring, particularly the C2 and C6 positions, highly electrophilic and susceptible to nucleophilic attack.

Common activating agents include:

-

Phosphorus Oxychloride (POCl₃): Used for chlorination at the C2/C6 positions.[6][7]

-

Trifluoroacetic Anhydride (TFAA) or Tosyl Anhydride (Ts₂O): These reagents facilitate the addition of various nucleophiles in a process often referred to as a Reissert-Henze-type reaction.[8][9]

-

Phosphonium Salts (e.g., PyBroP): Milder activating agents that enable the addition of a wide range of nucleophiles under gentle conditions.[10]

Electrophilic Aromatic Substitution (EAS)

The combined electron-donating effects of the N-oxide and amino groups strongly activate the ring for EAS reactions, which proceed under milder conditions than those required for pyridine itself.[4] Resonance structures indicate that the C4 and C6 positions are the most electron-rich.

-

Nitration: Reaction with nitric acid in the presence of sulfuric acid typically yields the 4-nitro derivative. The N-oxide oxygen coordinates the proton, further activating the ring. Subsequent deoxygenation provides a route to 4-nitropyridines.[3]

Caption: General workflow for Electrophilic Aromatic Substitution.

Reactions at Electrophilic Sites

Activation of the N-oxide group transforms the pyridine ring into a potent electrophile, paving the way for the introduction of nucleophiles. This is one of the most synthetically valuable aspects of pyridine N-oxide chemistry.[5][6]

Nucleophilic Aromatic Substitution (SₙAr)

This class of reactions is central to the synthesis of substituted 2-aminopyridines from pyridine N-oxide precursors.[8][11][12] The process involves two key steps:

-

Activation: The N-oxide oxygen attacks an electrophilic activating agent (e.g., TFAA, Ts₂O, POCl₃).

-

Nucleophilic Attack: A nucleophile adds to the now highly electron-deficient C2 or C6 position, followed by the elimination of the activated oxygen group to restore aromaticity.

This strategy is exceptionally powerful for synthesizing 2-aminopyridine derivatives, a crucial pharmacophore in drug discovery.[1][8] For instance, the reaction of pyridine N-oxides with activated isocyanides provides an efficient route to N-formyl-2-aminopyridines, which can be easily hydrolyzed to the desired primary amine.[8][12]

Caption: Reissert-Henze type mechanism for C2-functionalization.

Field-Proven Experimental Protocol: Synthesis of a Substituted 2-Aminopyridine

This protocol details a one-pot, two-step synthesis of 2-aminopyridines from a pyridine N-oxide precursor using an activated isocyanide, adapted from methodologies reported in the literature.[8][12] This procedure exemplifies the principles discussed: initial nucleophilic character of the N-oxide followed by electrophilic behavior of the ring.

Objective: To synthesize a 2-aminopyridine derivative via reaction of a substituted pyridine N-oxide with an activated isocyanide.

Materials:

-

Substituted Pyridine N-oxide (1.0 mmol, 1 equiv)

-

Isocyanide (e.g., TosMIC) (1.0 mmol, 1 equiv)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 mmol, 1 equiv)

-

Acetonitrile/DMF (3:1 mixture)

-

1 M Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF)

Workflow Diagram:

Caption: Experimental workflow for 2-aminopyridine synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry microwave vial, add the substituted pyridine N-oxide (1.0 equiv) and the isocyanide (1.0 equiv).

-

Solvent Addition: Add the 3:1 acetonitrile/DMF solvent mixture to achieve a suitable concentration (e.g., 0.2 M).

-

Activation: Carefully add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv) to the stirred mixture.

-

Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 15 minutes.

-

Causality Note: Microwave heating accelerates the reaction, often improving yields and reducing side-product formation for this type of transformation.

-

-

Hydrolysis: After cooling the reaction vial to room temperature, add 1 M HCl and THF.

-

Deprotection: Heat the mixture to 50 °C and stir until LCMS analysis indicates complete conversion of the intermediate N-formylaminopyridine to the final 2-aminopyridine product.

-

Self-Validation: Monitoring the disappearance of the formamide intermediate by LCMS ensures the reaction proceeds to completion before workup, maximizing yield.

-

-

Workup: Cool the mixture, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyridine.

Conclusion

This compound is a strategically designed scaffold where the amino and N-oxide groups work in concert to create a versatile reactivity profile. Its nucleophilic centers—the N-oxide oxygen, the amino nitrogen, and the C4/C6 ring positions—readily react with electrophiles. Conversely, activation of the N-oxide transforms the C2 and C6 positions into potent electrophilic sites, enabling the introduction of a wide array of nucleophiles. This well-understood, predictable reactivity makes this compound and its parent structure invaluable intermediates for the synthesis of complex, functionally diverse molecules essential for drug discovery and development.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [URL: https://global.oup.com/academic/product/organic-chemistry-9780199270293]

- Londregan, A. T., et al. (2011). Mild Addition of Nucleophiles to Pyridine-N-Oxides. Organic Letters. [URL: https://pubs.acs.org/doi/abs/10.1021/ol2010198]

- Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [URL: https://pubs.acs.org/doi/10.1021/jo402693s]

- Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. [URL: https://www.scripps.edu/baran/images/grpmtgpdf/Weickgenannt_June_12.pdf]

- Katritzky, A. R., & Lagowski, J. M. (1967). Chemistry of the Heterocyclic N-Oxides. Academic Press.

- Katiyar, D. (n.d.). Pyridine Lecture Notes. [URL: https://www.lscollege.ac.in/sites/default/files/e-content/Pyridine-N-oxide.pdf]

- National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. Retrieved from [URL: https://pubmed.ncbi.nlm.nih.gov/24548174/]

- Química Organica.org. (n.d.). Electrophilic substitution at position 4 of pyridine. Retrieved from [URL: https://www.quimicaorganica.

- Manley, P. W., & Bilodeau, M. T. (2006).

- ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). Retrieved from [URL: https://www.chemtube3d.

- YouTube. (2020). Reactions of Pyridine-N-Oxide. [URL: https://www.youtube.

- National Institutes of Health. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287132/]

- Royal Society of Chemistry. (2015). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc03233f]

- GalChimia. (2020). Easy Access to 2-Aminopyridines. [URL: https://www.galchimia.com/easy-access-to-2-aminopyridines/]

- Brotzel, F. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München.

- ResearchGate. (2011). Mild Addition of Nucleophiles to Pyridine-N-Oxides. [URL: https://www.researchgate.net/publication/51493064_Mild_Addition_of_Nucleophiles_to_Pyridine-N-Oxides]

- Vasu, D., et al. (2016). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4867475/]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]

- 5. baranlab.org [baranlab.org]

- 6. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Thermal Stability and Decomposition of 2-Aminopyridine N-oxide: A Mechanistic and Safety-Oriented Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyridine N-oxide is a heterocyclic compound of significant interest in pharmaceutical synthesis, serving as a key intermediate for various active pharmaceutical ingredients (APIs). As with many N-oxide compounds, its energetic potential, thermal stability, and decomposition pathways are critical parameters that dictate its safe handling, storage, and use in manufacturing processes. This guide provides a comprehensive technical overview of the thermal behavior of this compound. It synthesizes theoretical principles with practical, field-proven methodologies for thermal analysis, outlines potential decomposition mechanisms, and establishes a framework for ensuring process safety.

Introduction: The Significance of this compound and its Thermal Profile

This compound is a valued building block in medicinal chemistry, primarily utilized in the synthesis of substituted 2-aminopyridines which are pharmacophores in numerous bioactive molecules.[1][2] The presence of the N-oxide functional group, a dative bond between nitrogen and oxygen, introduces unique reactivity but also inherent energetic properties. The thermal lability of the N-O bond is a double-edged sword; it can be harnessed for specific chemical transformations but also poses a significant risk if not properly understood and controlled.[1]

Incidents involving uncontrolled thermal decomposition and runaway reactions in chemical manufacturing underscore the necessity of a thorough understanding of a compound's thermal profile. For this compound, this understanding is paramount to prevent accidents and ensure the development of robust and safe synthetic processes. This guide will delve into the core principles of its thermal stability, the analytical techniques used for its characterization, and the safety protocols derived from this knowledge.

The N-O Bond: The Linchpin of Thermal Stability

The thermal stability of any pyridine N-oxide derivative is fundamentally governed by the strength of its N-O bond. The bond dissociation enthalpy (BDE) is a direct measure of this strength. Computational studies have been instrumental in estimating this value for the parent pyridine N-oxide.

A comparative look at other substituted pyridine N-oxides reveals a range of decomposition temperatures, highlighting the significant impact of molecular structure on thermal stability.

Table 1: Comparative Thermal Decomposition Data of Substituted Pyridine N-Oxides

| Compound | Onset Decomposition Temp. (°C) | Key Observations | Reference |

| 2-Methylpyridine N-oxide | >200 | Decomposition is slow below 200°C, yielding 2-methylpyridine and pyridine. | [3] |

| 2,4,6-Triamino-3,5-dinitropyridine-1-oxide (TANPyO) | 252.7 | The presence of nitro groups significantly impacts the energetic properties. | [4] |

| 2-Hydroxy-Pyridine-N-Oxide Nickel(II) Complex | 52 - 287 | Decomposition occurs in multiple steps, starting with loss of water. | [5] |

Note: The data for the Nickel(II) complex reflects the decomposition of the entire coordination compound, not the free ligand alone.

Proposed Thermal Decomposition Pathways

While a definitive experimental study on the decomposition mechanism of this compound is not publicly available, plausible pathways can be proposed based on the known chemistry of pyridine N-oxides and related compounds. The primary decomposition routes are expected to involve the cleavage of the N-O bond.

-

Deoxygenation: This is often the most direct thermal decomposition pathway for pyridine N-oxides.[6] It involves the homolytic or heterolytic cleavage of the N-O bond to release an oxygen atom, resulting in the formation of 2-aminopyridine. The released oxygen can then participate in secondary, often exothermic, oxidation reactions with other organic molecules present. Studies on 2-methylpyridine N-oxide have identified the deoxygenated product as a primary component of the residue, supporting this pathway.[3]

-

Rearrangement Reactions: Heteroaromatic N-oxides are known to undergo thermal and photochemical rearrangements.[6][7] While often initiated by light, thermally induced rearrangements can also occur at elevated temperatures. One potential pathway involves the formation of a transient, high-energy oxaziridine-like intermediate, which can then rearrange to other cyclic or ring-opened products.[7]

-

Fragmentation: At higher temperatures, following initial deoxygenation or rearrangement, the pyridine ring itself can fragment. This would lead to the generation of smaller, gaseous molecules. The presence of nitrogen in the ring suggests that hazardous gases such as nitrogen oxides (NOx), hydrogen cyanide (HCN), and carbon monoxide (CO) could be produced, a fact supported by safety data sheets for related compounds.[8]

Below is a diagram illustrating the proposed primary decomposition pathways.

Caption: Proposed primary thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Hazard Assessment

A robust assessment of the thermal stability of this compound requires a multi-technique approach. The following experimental workflow provides a self-validating system for characterizing thermal hazards.

Caption: Experimental workflow for comprehensive thermal hazard analysis.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset temperature of decomposition and the associated heat of decomposition (ΔHd). This is a primary screening tool for thermal hazards.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of a high-pressure pan is critical to contain any gases evolved during decomposition, ensuring an accurate measurement of the heat flow.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min. An inert atmosphere prevents oxidative side reactions that could obscure the intrinsic decomposition profile.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature well above any expected decomposition (e.g., 350°C). A typical heating rate is 10°C/min. Slower heating rates (e.g., 2-5°C/min) can provide better resolution of thermal events.

-

-

Data Analysis: Analyze the resulting thermogram to identify exothermic events. The onset temperature (To) of the first significant exotherm is a critical indicator of the start of thermal decomposition. Integrate the peak area of the exotherm to calculate the heat of decomposition (ΔHd) in J/g.

Thermogravimetric Analysis (TGA) Protocol

Objective: To quantify the mass loss associated with decomposition and identify the temperature ranges of different decomposition stages.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of this compound into an alumina or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Experimental Conditions:

-

Atmosphere: Purge with an inert gas (Nitrogen or Argon) at 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient to a high temperature (e.g., 600°C) at a controlled rate, typically 10°C/min.

-

-

Data Analysis: Examine the TGA curve (mass vs. temperature) and its first derivative (DTG curve). The DTG curve highlights the temperatures at which the rate of mass loss is maximal. This data is crucial for correlating mass loss events with the thermal events observed in DSC.

Accelerating Rate Calorimetry (ARC) Protocol

Objective: To simulate a worst-case, adiabatic runaway reaction to determine critical safety parameters like the Time to Maximum Rate (TMR) and the adiabatic temperature rise (ΔTad).[9] This is performed if DSC indicates a significant exothermic decomposition.

Methodology:

-

Sample Preparation: A larger sample (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., titanium or Hastelloy C).

-

Instrument Setup: The bomb is placed within the calorimeter, which is equipped with heaters and thermocouples to maintain an adiabatic environment (i.e., no heat loss to the surroundings).

-

Experimental Conditions (Heat-Wait-Search Mode):

-

Heat: The sample is heated in small steps (e.g., 5°C).

-

Wait: The system holds at this temperature for a set period (e.g., 15 minutes) to achieve thermal equilibrium.

-

Search: The instrument monitors the sample for any self-heating. If the rate of temperature rise exceeds a predefined sensitivity threshold (e.g., 0.02°C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters match the sample temperature precisely, ensuring all generated heat increases the sample's temperature. The instrument tracks the temperature and pressure as a function of time until the reaction is complete.

-

Data Analysis: The resulting data provides plots of temperature vs. time, pressure vs. time, and self-heat rate vs. temperature. From this, critical safety parameters are calculated, which are essential for designing emergency relief systems and defining safe operating limits.

Safety, Handling, and Risk Mitigation

Based on available safety data for aminopyridines and pyridine N-oxides, a stringent safety protocol is required for handling this compound.[10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[13] In cases where dust may be generated, respiratory protection should be used.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[13] Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[11][13] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent slow degradation.

-

Thermal Hazard Management:

-

The onset temperature of decomposition determined by DSC should be used to establish a maximum safe operating temperature for any process. A significant safety margin should be applied.

-

Avoid heating the material under confinement unless the potential for pressure generation has been thoroughly evaluated by techniques like ARC.

-

Be aware that impurities, such as residual oxidation reagents or metal catalysts from synthesis, can potentially lower the decomposition temperature and increase the rate of decomposition.

-

Conclusion

While specific, publicly available thermal decomposition data for this compound is scarce, a comprehensive understanding of its potential hazards can be achieved through a systematic application of the principles and experimental protocols outlined in this guide. The stability of the molecule is intrinsically linked to its N-O bond, and its decomposition is likely to proceed via deoxygenation and rearrangement pathways, with the potential for significant energy and gas release. By employing a rigorous analytical workflow combining DSC, TGA, and ARC, researchers and drug development professionals can generate the necessary data to handle this valuable compound safely and develop robust, scalable manufacturing processes.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.

- Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (2015). Thermal decomposition kinetics of 2, 4, 6-triamino-3, 5-dinitropyridine-1-oxide and its moulding powders.

- PubMed. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides.

- Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.

- Paralab. (n.d.). Accelerating Rate Calorimetry.

- Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Pyridine.